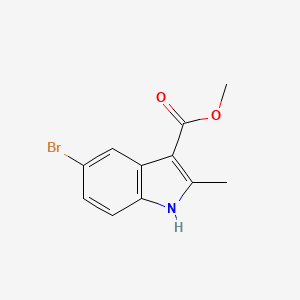

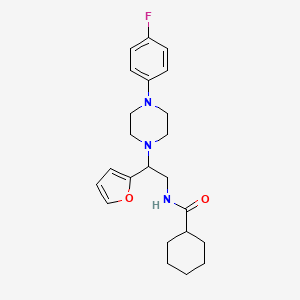

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves the preparation of intermediate compounds such as 1,3,4-thiadiazolacrylamides, which are then further modified to introduce pyrazole or pyrrole moieties . The process typically includes steps such as cyclization, saponification, and amidation reactions, as seen in the synthesis of related compounds . The synthesis route is confirmed by various spectroscopic methods, including NMR, LCMS mass, FT-IR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a thiadiazole ring, which is a common feature in the compounds studied. The structure is confirmed using spectroscopic techniques such as NMR and FT-IR, and in some cases, single-crystal X-ray diffraction is used to determine the three-dimensional structure . Density functional theory (DFT) calculations are often employed to optimize the molecular geometries and electronic structures, providing a theoretical confirmation of the experimental findings .

Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions typical of its functional groups. For instance, the amide group can participate in hydrolysis and amidation reactions . The presence of a pyrrole moiety suggests potential for electrophilic substitution reactions at the 2-position of the pyrrole ring . The fluorophenyl group may also engage in reactions typical of halogenated aromatics, such as nucleophilic aromatic substitution, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by its molecular structure. The presence of the fluorophenyl group and the thiadiazole ring contributes to the compound's potential anti-inflammatory activity, as seen in related compounds . The thermal stability of the compound can be assessed through techniques like TG-DTG, and the compound's stability up to a certain temperature can be determined . The compound's solubility and reactivity in different solvents can be studied to understand its behavior in biological systems or during chemical reactions . Additionally, the non-linear optical properties of the compound can be investigated to explore its potential applications in materials science .

Applications De Recherche Scientifique

Synthesis and Characterization

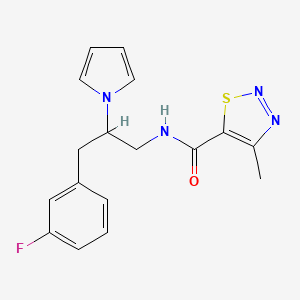

- Researchers have focused on synthesizing and characterizing various compounds, including N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which involves bioisosteric replacements indicating a methodology that could be relevant to the synthesis of N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. These methods include chromatographic, spectroscopic, and mass spectrometric platforms for analytical characterization (McLaughlin et al., 2016).

Biological Activities and Applications

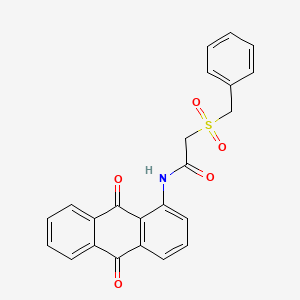

- The synthesis and evaluation of novel substituted 1,3,4-thiadiazole and 2,6-di aryl substituted imidazo [2,1-b] [1,3,4] thiadiazole derivatives were explored, showing that some compounds displayed appreciable antibacterial and antifungal activities. These findings suggest potential applications in developing antimicrobial agents, which might extend to derivatives like N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (Chandrakantha et al., 2014).

Advanced Material Applications

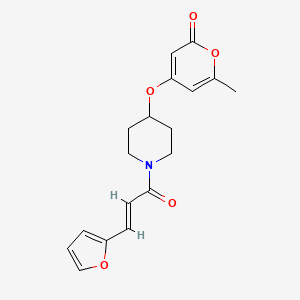

- Research on carbon dots with high fluorescence quantum yield has shown that specific organic fluorophores are the main ingredients and fluorescence origins in these materials, suggesting that derivatives like N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide might find applications in the development of fluorescent materials or probes in biological imaging and sensing applications (Shi et al., 2016).

Pharmacological Research

- The in vitro metabolism and thermal stability investigation of synthetic cannabinoids, including pyrazole-containing compounds, shed light on the metabolic pathways and potential pharmacological implications of structurally related compounds like N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, highlighting the importance of understanding metabolic profiles for drug development (Franz et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

Orientations Futures

This involves potential areas of future research, such as new synthetic methods, applications, or investigations into its mechanism of action.

Propriétés

IUPAC Name |

N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4OS/c1-12-16(24-21-20-12)17(23)19-11-15(22-7-2-3-8-22)10-13-5-4-6-14(18)9-13/h2-9,15H,10-11H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQASDGTRISFOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(CC2=CC(=CC=C2)F)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate](/img/structure/B2501201.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)

![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)

![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)

![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)

![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-ynamide](/img/structure/B2501217.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)

![5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2501223.png)